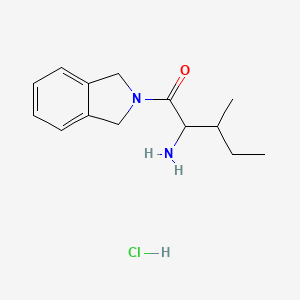
L-beta-HomoasparagineHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-beta-HomoasparagineHCl: is a synthetic amino acid derivative, characterized by the presence of an additional methylene group in its side chain compared to asparagine. This compound is often used in biochemical research due to its unique structural properties, which can influence protein folding and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-HomoasparagineHCl typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl ester for the carboxyl group.
Chain Extension: The protected L-aspartic acid undergoes a chain extension reaction using reagents like formaldehyde and hydrogen cyanide to introduce the additional methylene group.
Deprotection: The protecting groups are removed under acidic conditions to yield L-beta-Homoasparagine.
Hydrochloride Formation: The final step involves converting L-beta-Homoasparagine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
L-beta-HomoasparagineHCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
L-beta-HomoasparagineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which L-beta-HomoasparagineHCl exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The additional methylene group in its side chain can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Molecular targets include enzymes and receptors involved in metabolic pathways.
相似化合物的比较
L-beta-HomoasparagineHCl can be compared with other similar compounds such as:
L-asparagine: this compound has an additional methylene group, which can influence its biochemical properties.
L-beta-Homotyrosine: Another amino acid derivative with an extended side chain, but with a phenolic group instead of an amide.
L-beta-Homoglutamine: Similar structure but with an additional methylene group in the side chain of glutamine.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biochemical and pharmacological properties.
属性
分子式 |
C5H11ClN2O3 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC 名称 |
3,5-diamino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H |
InChI 键 |
MVWPOIZHZQCPQW-UHFFFAOYSA-N |
规范 SMILES |
C(C(CC(=O)O)N)C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)



![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)

![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)
